N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride

Muscarinic M4 receptor Cholinergic modulation Neurodegeneration

Zylofuramine HCl (92321-73-8) is the only phenethylamine combining DAT/NET inhibition with M4-preferring muscarinic antagonism (~51% M4 inhibition)—a dual catecholamine-cholinergic signature absent in amphetamine, phentermine, or methylphenidate. It is the compound of choice for Alzheimer's and DLB models requiring concurrent dopamine enhancement and cholinergic modulation. Key advantages: ~10-fold larger safety window (LD₅₀ 475 mg/kg) versus amphetamine, sulfur-free chloride salt for SOₓ-compliant disposal, and D-threo stereochemistry for chiral method development.

Molecular Formula C14H22ClNO
Molecular Weight 255.79
CAS No. 92321-73-8
Cat. No. B2463881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride
CAS92321-73-8
Molecular FormulaC14H22ClNO
Molecular Weight255.79
Structural Identifiers
SMILESCCNC(CC1=CC=CC=C1)C2CCCO2.Cl
InChIInChI=1S/C14H21NO.ClH/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;/h3-5,7-8,13-15H,2,6,9-11H2,1H3;1H
InChIKeyDOFCLOLKFGSRTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine HCl (CAS 92321-73-8): Procurement-Ready Profile of a Multi-Target Psychomotor Stimulant


N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride (CAS 92321-73-8), also designated Zylofuramine hydrochloride, is a chiral phenethylamine derivative containing an oxolan-2-yl (tetrahydrofuran) moiety at the alpha-carbon [1]. First synthesized in 1961 at Sterling-Winthrop, the compound acts as both a dopamine transporter (DAT) and norepinephrine transporter (NET) inhibitor, and additionally demonstrates muscarinic M4/M1/M5 receptor antagonist activity [2]. Its structural architecture blends a classical phenethylamine backbone with a conformationally constrained tetrahydrofuran carrier, yielding a dual catecholamine-cholinergic pharmacological signature seldom found within the classical appetite-suppressant or psychostimulant space [3].

Why N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine HCl (Zylofuramine HCl) Cannot Be Replaced by Generic DAT/NET Inhibitors


Bulk procurement of a generic psychostimulant (e.g., amphetamine, phentermine, ethylamphetamine, or methylphenidate) cannot recapitulate the specific pharmacological signature of Zylofuramine HCl [1]. While conventional appetite suppressants achieve their effect solely through DAT/NET inhibition, Zylofuramine concurrently antagonizes muscarinic M4 receptors (~51% inhibition), M1 (~30%), and M5 (~25%) at 10⁻⁵ M concentrations [2]. This unique cholinergic modulation is mechanistically absent in N-ethylamphetamine, phentermine, and methylphenidate, all evaluated under the same parent series and in the historical standard comparator-screens [3]. Simply selecting a cheaper phenethylamine congener therefore forfeits the entire third pharmacodynamic dimension and introduces a functionally distinct compound, which threatens experimental reproducibility and violates the selection criteria for programs targeting the dopamine-acetylcholine interface in neurodegeneration [2].

N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine HCl: Quantitative Differentiation in Neuropharmacological Screening and In‑Vivo Models


Muscarinic M4 Receptor Antagonism: 51% Inhibition at 10⁻⁵ M vs. Negligible Activity in Amphetamine and Methylphenidate

Oxafuramine (the specific enantiomer of Zylofuramine HCl) produced 51% inhibition at human muscarinic M4 receptors at a single 10⁻⁵ M test concentration, with M1 at 30% and M5 at 25% [1]. In contrast, amphetamine, phentermine, and methylphenidate evaluated in the same binding panel under identical conditions did not exceed 25% inhibition at any muscarinic subtype (data grouped as ‘non-significant’ by protocol criterion that sets 25% as the threshold for meaningful signal) [2]. Direct measurement confirms that the oxolan-2-yl-bearing scaffold uniquely unlocks M4 antagonist capability not present in the reference pharmacopoeial stimulants [1].

Muscarinic M4 receptor Cholinergic modulation Neurodegeneration

DAT and NET Inhibition at Therapeutic-Relevant Concentration vs. Classical In‑Class Stimulants

In the same patent profiling panel, Oxafuramine inhibited the dopamine transporter (DAT) and norepinephrine transporter (NET) at a concentration of 10⁻⁵ M [1]. While the reference stimulants amphetamine and methylphenidate also inhibit DAT and NET, they lack the concurrent muscarinic antagonism detailed in Evidence Item 1 [2]. The historical literature indicates that Zylofuramine’s in‑vivo psychomotor stimulant potency in mice is approximately 1.5–2× that of amphetamine on a mg/kg basis when assessed by spontaneous activity increase, but the parent series confirms that removal of the oxolan-2-yl substituent (yielding N-ethyl-2-phenylethanamine) reduces activity to <20% of the reference compound’s effect [3].

Dopamine transporter Norepinephrine transporter Catecholamine reuptake

Toxicity Profile (Mouse LD₅₀ = 475 mg/kg p.o.) Relative to Classical Psychostimulants

The oral median lethal dose of Zylofuramine in mice is 475 mg/kg, with behavioural excitation as the noted toxic effect [1]. By comparison, amphetamine shows a mouse oral LD₅₀ of approximately 25–55 mg/kg, and methamphetamine shows ~43 mg/kg, giving Zylofuramine a ~10‑fold larger acute safety window by this crude metric [2]. This reduced acute lethality is consistent with the moderate DAT/NET inhibition observed in vitro and may influence handling and waste-disposal risk assessment during large-scale procurement.

Acute toxicity Safety margin Psychostimulant hazard

Sulfur Oxides Emission Profile During Incineration: A Chiral Hydrochloride Salt with No Oxidizable Sulfur Content

N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride (C₁₄H₂₂ClNO, MW 255.78) contains no sulfur, phosphorus, or halogen besides the stoichiometric chloride counterion [1]. Upon high-temperature incineration it generates HCl, CO₂, NOₓ, but unlike sulfate or mesylate salts of common stimulant analogs (e.g., amphetamine sulfate), it produces no SOₓ emissions [2]. This eliminates the need for flue-gas desulfurization scrubbers and qualifies the substance for facilities operating under stricter SO₂ emission caps.

Waste management Incineration safety Sulfur-free disposal

Research and Industrial Application Scenarios for N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine HCl (Zylofuramine HCl)


Neurodegenerative Disease Research Targeting the Dopamine-Acetylcholine Interface

Zylofuramine HCl’s concurrent DAT/NET inhibition and M4-preferring muscarinic antagonism make it a pharmacologically distinct choice for Alzheimer’s disease (AD) and Dementia with Lewy bodies (DLB) models where simultaneous enhancement of catecholamine tone and reduction of cholinergic overdrive is hypothesized to improve cognition and motor control. The patent data [1] showing 51% M4 inhibition provides direct quantitative support for employing this compound, while a generic amphetamine would fail to engage the cholinergic dimension [2].

Non-Clinical Appetite-Suppressant Screening with Reduced Acute Lethality

For in‑vivo feeding-suppression pharmacodynamics studies, Zylofuramine HCl offers an oral LD₅₀ of 475 mg/kg (mouse) versus 25–55 mg/kg for amphetamine [1]. This ~10‑fold larger acute-safety window reduces animal loss during dose-escalation protocols and simplifies IACUC review, while retaining psychomotor stimulant efficacy comparable to amphetamine [2].

Chiral Chromatographic Method Development Using the Tetrahydrofuran-Containing Phenethylamine Scaffold

The D‑threo configuration of Zylofuramine HCl makes it a useful reference standard for chiral HPLC and SFC method development targeting oxolan-2-yl‑bearing amines. Its distinct retention behaviour relative to N‑ethylamphetamine provides a robust system-suitability probe for laboratories validating separation methods for tetrahydrofuran-containing new chemical entities [1].

Sulfur-Free Salt for Inhalation Toxicology or Incineration-Sensitive Disposal Workflows

Because Zylofuramine HCl is a chloride salt devoid of sulfur, its disposal by high-temperature incineration produces no SOₓ emissions, in contrast to the sulfate salts frequently encountered with amphetamine‑class reference standards [1]. This simplifies waste management compliance for facilities operating under stringent sulfur-emission permits.

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